molecular formula C5H8O4 B3048841 3-Hydroxyoxolane-3-carboxylic acid CAS No. 183162-36-9

3-Hydroxyoxolane-3-carboxylic acid

Cat. No.: B3048841
CAS No.: 183162-36-9
M. Wt: 132.11
InChI Key: MNQFLROEKPFCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyoxolane-3-carboxylic acid, also known as 3-hydroxytetrahydro-3-furancarboxylic acid, is a cyclic carboxylic acid with the molecular formula C5H8O4. This compound features a five-membered oxolane ring with a hydroxyl group and a carboxylic acid group attached to the same carbon atom. It is a versatile compound with significant applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxyoxolane-3-carboxylic acid can be synthesized through several methods, including:

    Oxidation of 3-hydroxyoxolane: This involves the oxidation of 3-hydroxyoxolane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound.

    Hydrolysis of 3-hydroxyoxolane-3-carbonitrile: This method involves the hydrolysis of 3-hydroxyoxolane-3-carbonitrile in the presence of acidic or basic catalysts to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: The compound can be reduced to form 3-hydroxyoxolane or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: More oxidized derivatives of this compound.

    Reduction Products: 3-Hydroxyoxolane and other reduced derivatives.

    Substitution Products: Compounds with substituted functional groups at the hydroxyl position.

Scientific Research Applications

3-Hydroxyoxolane-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxyoxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with biomolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and other biological processes.

Comparison with Similar Compounds

    3-Hydroxypropanoic acid: A linear analog with similar functional groups but lacking the cyclic structure.

    3-Hydroxybutanoic acid: Another linear analog with an additional carbon atom in the chain.

    Lactic acid: A hydroxycarboxylic acid with a similar hydroxyl and carboxyl functional group arrangement but in a different structural context.

Uniqueness: 3-Hydroxyoxolane-3-carboxylic acid is unique due to its cyclic structure, which imparts distinct chemical and physical properties compared to its linear analogs. The cyclic nature of the compound can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

3-hydroxyoxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFLROEKPFCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262996
Record name Tetrahydro-3-hydroxy-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183162-36-9
Record name Tetrahydro-3-hydroxy-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183162-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-3-hydroxy-3-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyoxolane-3-carboxylic acid
Reactant of Route 2
3-Hydroxyoxolane-3-carboxylic acid
Reactant of Route 3
3-Hydroxyoxolane-3-carboxylic acid
Reactant of Route 4
3-Hydroxyoxolane-3-carboxylic acid
Reactant of Route 5
3-Hydroxyoxolane-3-carboxylic acid
Reactant of Route 6
3-Hydroxyoxolane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.